- Environment-friendly preparation method of propiolic acid derivative, China, , ,
Cas no 922-67-8 (methyl prop-2-ynoate)
methyl prop-2-ynoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl propiolate
- Propynoic acid
- Methyl propiolate, (Propiolic acid methyl ester)
- Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester
- methyl prop-2-ynoate
- Propaylic Acid Methyl Ester
- Methyl propiolat
- Propargylic Acid Methyl Ester
- : Methyl propiolat
- Methyl Propargylate
- Propiolic Acid Methyl Ester
- 2-Propynoic acid methyl ester
- Methyl acetylenecarboxylate
- Propiolic acid, methyl ester (6CI, 7CI, 8CI)
- (Carbomethoxy)acetylene
- (Methoxycarbonyl)acetylene
- Methyl 2-propynoate
- Methyl acetylenemonocarboxylate
- Methyl ethynecarboxylate
- Methyl propynoate
- NSC 154164
- Propynoic acid methyl ester
- Methyl Propiolate,97%
- Methylpropiolate
- 27342-21-8
- MFCD00008572
- Propynoic acid, methyl ester
- propiolic acid methylester
- CHEMBL4086262
- DTXSID60238923
- P0528
- F0001-2227
- NS00039449
- BP-30045
- 2-Propynoic acid, methyl ester
- DTXCID10161414
- 922-67-8
- J-522627
- 4-02-00-01688 (Beilstein Handbook Reference)
- T88NXO102K
- AKOS000120024
- P17723
- ALBB-008926
- STK505661
- Methyl propiolate, 99%
- UNII-T88NXO102K
- EN300-20478
- NSC-154164
- doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1
- EINECS 213-083-5
- NSC154164
- BRN 0605462
- Acetylenecarboxylic acid methyl ester
- CS-0022413
- AI3-37828
- Propiolic acid, methyl ester
- SB40750
-
- MDL: MFCD00008572
- Renchi: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
- Clave inchi: IMAKHNTVDGLIRY-UHFFFAOYSA-N
- Sonrisas: O=C(OC)C#C
- Brn: 605462
Atributos calculados
- Calidad precisa: 84.02110
- Masa isotópica única: 84.021
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 1
- Complejidad: 95.4
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 26.3A^2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 0.6
Propiedades experimentales
- Color / forma: 未确定
- Denso: 0.945 g/mL at 25 °C(lit.)
- Punto de ebullición: 102°C
- Punto de inflamación: 华氏:60.8 °F
摄氏:16 °C - índice de refracción: n20/D 1.408(lit.)
- Coeficiente de distribución del agua: Not miscible in water.
- Estabilidad / vida útil: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.
- PSA: 26.30000
- Logp: -0.20740
- Disolución: 未确定
methyl prop-2-ynoate Información de Seguridad
-
Símbolo:
- Promover:危险
- Palabra de señal:Danger
- Instrucciones de peligro: H225,H315,H319,H335
- Declaración de advertencia: P210,P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3272 3/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 11-36/37/38
- Instrucciones de Seguridad: S26-S36-S36/37/39-S23-S16
- Código F de la marca fuka:19
- Rtecs:UE0050000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:3
- Grupo de embalaje:II
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:3
- Categoría de embalaje:II
- Términos de riesgo:R11; R36/37/38
methyl prop-2-ynoate Datos Aduaneros
- Código HS:29161980
- Datos Aduaneros:
中国海关编码:
2916190090概述:
2916190090 其他不饱和无环一元羧酸(包括其酸酐、酰卤化物,过氧化物和过氧酸以及它们的衍生物)。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%
methyl prop-2-ynoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65646-10 G |
methyl prop-2-ynoate |
922-67-8 | 97% | 10g |
¥ 125.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65646-25 G |
methyl prop-2-ynoate |
922-67-8 | 97% | 25g |
¥ 237.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65646-50 G |
methyl prop-2-ynoate |
922-67-8 | 97% | 50g |
¥ 462.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65646-100 G |
methyl prop-2-ynoate |
922-67-8 | 97% | 100g |
¥ 897.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65646-250 G |
methyl prop-2-ynoate |
922-67-8 | 97% | 250g |
¥ 1,848.00 | 2021-05-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08771-1g |
methyl prop-2-ynoate |
922-67-8 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08771-5g |
methyl prop-2-ynoate |
922-67-8 | 97% | 5g |
69.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08771-10g |
methyl prop-2-ynoate |
922-67-8 | 97% | 10g |
137.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08771-25g |
methyl prop-2-ynoate |
922-67-8 | 97% | 25g |
257.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08771-100g |
methyl prop-2-ynoate |
922-67-8 | 97% | 100g |
1027.00 | 2021-06-01 |
methyl prop-2-ynoate Métodos de producción
Métodos de producción 1
Métodos de producción 2
- Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetates, Chemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75
Métodos de producción 3
- Approaches to the total synthesis of dl-vernolepin, 1980, , ,
Métodos de producción 4
- Esterification, etherification, and aldol condensation using cathodically generated organic olate anions, Bulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9
Métodos de producción 5
- Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles, 1981, , ,
Métodos de producción 6
- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554
Métodos de producción 7
- Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamides, Journal of Analytical and Applied Pyrolysis, 2023, 170,
Métodos de producción 8
- Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximines, Tetrahedron, 2022, 129,
Métodos de producción 9
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines, Journal of Organic Chemistry, 2021, 86(21), 15733-15742
Métodos de producción 10
- Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indoles, Chemical Communications (Cambridge, 2021, 57(97), 13138-13141
Métodos de producción 11
- Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of Alkynes, Organic Letters, 2018, 20(13), 4023-4027
Métodos de producción 12
- Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines, Journal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15
Métodos de producción 13
- Some uses of organosilicon compounds in organic synthesis, 1977, , ,
Métodos de producción 14
- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions, Journal of the American Chemical Society, 1988, 110(12), 3965-9
Métodos de producción 15
- Action of Grignard reagents on the esters of propiolic acid, Journal of Organic Chemistry, 1975, 40(12), 1773-6
Métodos de producción 16
- Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes], Journal of the American Chemical Society, 1984, 106(4), 1029-40
Métodos de producción 17
- Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides), Liebigs Annalen/Recueil, 1997, (4), 779-783
Métodos de producción 18
- Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment study, Journal of Cleaner Production, 2023, 395,
Métodos de producción 19
- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),
Métodos de producción 20
- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096
methyl prop-2-ynoate Raw materials
- Methyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
- 4(1H)-Pyrimidinone, 5-methyl-2-phenyl-
- Cyclopropaneacetic acid, α-diazo-2,3-dimethyl-, methyl ester, (1α,2α,3β)-
- 5-Pyrimidineacetic acid, 6-carboxy-1,4-dihydro-4-oxo-2-phenyl-
methyl prop-2-ynoate Preparation Products
methyl prop-2-ynoate Proveedores
methyl prop-2-ynoate Literatura relevante
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Ácidos orgánicos y derivados Ácidos carboxílicos y derivados Ésteres de ácido carboxílico
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Ácidos orgánicos y derivados Ácidos carboxílicos y derivados Derivados del ácido carboxílico Ésteres de ácido carboxílico
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Ácidos y ésteres
922-67-8 (methyl prop-2-ynoate) Productos relacionados
- 762-42-5(1,4-dimethyl but-2-ynedioate)
- 62500-21-4(Copper, (3-ethoxy-3-oxo-1-propynyl)-)
- 623-47-2(ethyl propiolate)
- 72036-29-4(Lithium,(3-methoxy-3-oxo-1-propynyl)- (9CI))
- 23326-27-4(Methyl 2-butynoate)
- 10227-18-6(Pentaacetyl-5-thioglucose)
- 31555-05-2(Methyl 4-hydroxybut-2-ynoate)
- 62796-54-7(2,4,6-Octatriynoic acid, methyl ester)
- 72036-30-7(Lithium, (3-ethoxy-3-oxo-1-propynyl)-)
- 88697-12-5(2,4-Hexadiynedioic acid, dimethyl ester)